5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid
Overview
Description
5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound with a fused furan and pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid typically involves the construction of the furan and pyridine rings followed by their fusion. One common method includes the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions . This reaction involves the coupling of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity, along with cost-effective and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: 5-Carboxyfuro[3,2-b]pyridine-2-carboxylic acid.
Reduction: 5-Methoxyfuro[3,2-b]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Furo[3,2-b]pyridine-2-carboxylic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-Hydroxyfuro[3,2-b]pyridine-2-carboxylic acid: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties.
5-Methylfuro[3,2-b]pyridine-2-carboxylic acid: Has a methyl group instead of a methoxy group, which can influence its steric and electronic properties.
Uniqueness
5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid is unique due to the presence of the methoxy group, which can influence its solubility, reactivity, and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-methoxyfuro[3,2-b]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-13-8-3-2-6-5(10-8)4-7(14-6)9(11)12/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULINLNOTKRQAFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)OC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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